Structural Differentiation: Free Hydrazide vs. Schiff Base in LSD1/Epigenetic Inhibitor Analogs
Seclidemstat (CAS 1423715-37-0) is an N'-substituted benzohydrazide LSD1 inhibitor with a methylpiperazine-sulfonyl core and a hydrazide-derived Schiff base (IC₅₀ = 127 nM ). In contrast, 4-[(4-benzylpiperazin-1-yl)sulfonyl]benzohydrazide retains a free –CONHNH₂ terminal group , which enables aldehyde/ketone capture, hydrazone library diversification, and activity-based protein profiling, none of which is possible with Seclidemstat. This makes the target compound distinct from advanced LSD1 leads.
| Evidence Dimension | Functional group at the hydrazide terminus and corresponding biochemical utility |
|---|---|
| Target Compound Data | Free hydrazide (-CONHNH₂); terminal -NH₂ available for conjugation, Schiff base formation, and proteomic probe design |
| Comparator Or Baseline | Seclidemstat contains a substituted hydrazone (Schiff base) generated from condensation with 5-chloro-2-hydroxyacetophenone; terminal -NH₂ is blocked |
| Quantified Difference | Not quantified (qualitative structural comparison) |
| Conditions | Chemical structure analysis; no assay required |
Why This Matters
For researchers building activity-based proteomics probes or chemical libraries, the free hydrazide terminal is a critical chemical handle that is absent in more advanced LSD1 clinical candidates.
